molecular formula C12H10N4 B1454418 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 1215963-60-2

2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No. B1454418
CAS RN: 1215963-60-2
M. Wt: 210.23 g/mol
InChI Key: YNBXOLRBDZPWDW-UHFFFAOYSA-N
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Description

“2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .


Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .

Scientific Research Applications

Synthesis and Chemical Properties

  • Transition-Metal-Free Synthesis : A novel approach for constructing imidazo[1,2-a]pyridines, including 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine, has been developed. This method is noteworthy for its metal-free nature, facilitating the formation of C-N, C-O, and C-S bonds using ynals, pyridin-2-amines, and alcohols or thiols, representing a significant advancement in synthetic chemistry (Cao et al., 2014).

  • Palladium-Catalyzed Carbonylation : A multicomponent palladium-catalyzed carbonylation approach has been reported for synthesizing imidazo[1,2-a]pyridin-3-yl derivatives. This method leverages the oxidative conditions, using oxygen and a PdI2/KI catalytic system, proving valuable for synthesizing complex heterocyclic derivatives (Veltri et al., 2020).

  • Microwave-Assisted Synthesis : Research shows that microwave irradiation in ethylene glycol can be used for the synthesis of imidazo[1,2-a]pyridin-2-one derivatives, highlighting a convenient and efficient synthetic route (Tu et al., 2007).

  • Copper-Catalyzed Synthesis : Copper catalysis has been employed for the synthesis of imidazo[1,2-a]pyridines. This strategy involves tandem imine formation and intramolecular aerobic oxidative C–H bond amination/cyclizations, further demonstrating the chemical versatility of this compound (Pericherla et al., 2013).

Potential Applications in Medicinal Chemistry

  • Biological Activity : Research into the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines reveals insights into their potential as antiulcer agents. Although the compounds synthesized didn't show significant antisecretory activity, they demonstrated good cytoprotective properties (Starrett et al., 1989).

  • Antifungal Properties : Novel imidazo[1,2-a]pyridines have been synthesized and evaluated for antifungal activity, showing moderate effectiveness against various fungal strains. This highlights their potential use in antifungal therapies (Göktaş et al., 2014).

Biochemical Analysis

Biochemical Properties

2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways . The compound’s interaction with these enzymes can lead to the modulation of various cellular processes, including cell growth and differentiation. Additionally, this compound has been found to bind to specific proteins, altering their function and stability . These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s overall biochemical activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell proliferation and survival . By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been shown to induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Furthermore, the compound’s impact on cellular metabolism includes alterations in glucose uptake and ATP production, which are essential for maintaining cellular energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes . This binding can prevent substrate access and subsequent catalytic activity, leading to the inhibition of specific biochemical pathways. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . The compound’s ability to form stable complexes with nucleic acids is attributed to its planar structure, which facilitates intercalation between base pairs. This interaction can result in the modulation of transcription and translation processes, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. In in vitro and in vivo studies, long-term treatment with this compound has shown sustained effects on cellular function, including continued inhibition of cell proliferation and induction of apoptosis . These findings suggest that the compound’s biochemical activity is maintained over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth and improving survival rates in cancer models . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity. Additionally, dose-dependent studies have revealed that the compound’s pharmacokinetics, including absorption, distribution, metabolism, and excretion, are influenced by the administered dose .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic reactions can affect the compound’s bioavailability and therapeutic efficacy. Additionally, this compound has been shown to influence metabolic flux, altering the levels of key metabolites involved in cellular energy production and biosynthesis . These changes can impact overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and RNA, affecting gene expression and protein synthesis . Additionally, this compound can be targeted to specific cellular compartments, such as the mitochondria, through post-translational modifications and targeting signals . These localizations enable the compound to exert its effects on various cellular processes, including energy production and apoptosis.

properties

IUPAC Name

2-pyridin-3-ylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-12-11(9-4-3-6-14-8-9)15-10-5-1-2-7-16(10)12/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBXOLRBDZPWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)N)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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